N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide is an organic compound notable for its unique structural features and potential biological activities. The compound consists of a pyrazole ring substituted with a phenyl group and a methanesulfonamide functional group. Its molecular formula is CHNOS, and it has a molecular weight of approximately 237.28 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly those involving inflammation and pain.
N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide is classified as a pyrazole derivative, which is a group of compounds known for their diverse biological activities. Pyrazole derivatives are recognized for their roles as anti-inflammatory, analgesic, and antimicrobial agents, making them significant in drug discovery and development.
The synthesis of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide typically involves several key steps:
These synthetic routes can vary based on starting materials and desired purity levels, but they generally follow established protocols for pyrazole synthesis .
The reactions involved require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and minimize by-products. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide features:
The compound's structural formula can be represented as follows:
This structure contributes to its biological activity by influencing interactions with biological targets .
N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives with improved efficacy .
The mechanism of action for N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide primarily involves its interaction with biological targets related to inflammation and pain pathways:
Studies have shown that pyrazole derivatives can significantly reduce inflammation and pain responses in various experimental models, supporting their potential therapeutic applications .
N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding melting point or boiling point may vary based on purity but are essential for practical applications .
N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide has several significant applications:
The compound's unique properties make it a valuable candidate for further research aimed at therapeutic development against inflammatory diseases and pain management .
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. The pyrazole nucleus—a five-membered heterocycle with two adjacent nitrogen atoms—features in numerous commercial drugs, including the COX-2 inhibitor celecoxib (anti-inflammatory), the Bruton’s tyrosine kinase inhibitor ibrutinib (anticancer), and the CFTR modulator elexacaftor (cystic fibrosis) [3] [7]. Recent advances (2016–2023) have witnessed accelerated FDA approvals of pyrazole-based therapeutics, such as pirtobrutinib (2023, mantle cell lymphoma) and zavegepant (2023, migraine), underscoring the scaffold’s enduring relevance in oncology and CNS disorders [3]. Fused pyrazole architectures (e.g., pyrazolopyrimidines, indazoles) further expand therapeutic utility by enhancing target affinity and metabolic stability, as demonstrated by the antiretroviral lenacapavir’s 6-month dosing interval [1] [3].
Table 1: Clinically Approved Pyrazole-Based Drugs with Sulfonamide Moieties
| Drug Name | Therapeutic Category | Target/Mechanism | Key Structural Features |
|---|---|---|---|
| Celecoxib | Anti-inflammatory | COX-2 inhibition | 1,5-Diaryl pyrazole with sulfonamide |
| Pirtobrutinib | Anticancer (lymphoma) | Bruton’s tyrosine kinase inhibitor | Pyrazolopyrimidine core |
| Lenacapavir | Antiretroviral | HIV capsid inhibitor | Polyfluorinated fused pyrazole |
| Erdafitinib | Anticancer (bladder cancer) | FGFR tyrosine kinase inhibitor | N-methylpyrazole with urea linkage |
The sulfonamide group (–SO₂NH–) is a critical pharmacophore that enhances molecular interactions with biological targets through hydrogen bonding, electrostatic forces, and modulation of physicochemical properties. In carbonic anhydrase (CA) inhibitors (e.g., acetazolamide), sulfonamides coordinate the active-site zinc ion, enabling potent enzyme inhibition [9]. When integrated with pyrazole, sulfonamide functionalization improves water solubility, membrane permeability, and target selectivity. Recent studies demonstrate that N-pyrazole sulfonamides exhibit enhanced inhibitory effects against human CA isoenzymes I/II (IC₅₀ = 0.28–12.50 µM), crucial for antiglaucoma and anticancer applications [9]. Additionally, the sulfonamide’s electron-withdrawing nature modulates pyrazole ring electronics, facilitating π-stacking with aromatic residues in kinase binding pockets (e.g., FGFR, BTK) [3] [6].
N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide (CAS 2470438-76-5, CID 68991272) exemplifies a strategically optimized hybrid scaffold merging pyrazole and sulfonamide pharmacophores. Its structure comprises:
Table 2: Physicochemical and Structural Data of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide
| Property | Value | Method/Reference |
|---|---|---|
| CAS Registry Number | 2470438-76-5 (hydrochloride salt) | [5] |
| Molecular Formula | C₁₀H₁₁N₃O₂S (free base) | PubChem CID 68991272 [2] |
| Molecular Weight | 237.28 g/mol (free base) | Calculated from formula |
| SMILES String | O=S(=O)(Nc1c[nH]nc1)Cc1ccccc1.Cl | [5] |
| Key Structural Motifs | 1-Phenylpyrazole, C-linked sulfonamide | NMR/LC-MS validation [9] |
This compound addresses limitations of earlier pyrazole-sulfonamides:
Scheme 1: Synthetic Routes to N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide Analogues
Route A: Cyclocondensation Route 1. Ethyl acetoacetate + Phenylhydrazine → Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate 2. Hydrolysis → 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid 3. Decarboxylation → 1-phenyl-3-methyl-1H-pyrazole 4. Nitration → 1-(4-nitrophenyl)-3-methyl-1H-pyrazole 5. Reduction → 4-amino-1-phenyl-1H-pyrazole 6. Sulfonylation → N-(1-phenyl-1H-pyrazol-4-yl)methanesulfonamide [4] Route B: Direct Sulfonylation Route 1. 4-Amino-1-phenylpyrazole + Methanesulfonyl chloride → Target compound [9] Structure-activity relationship (SAR) studies reveal:
Table 3: Biological Activities of N-(Pyrazol-4-yl)methanesulfonamide Analogues
| Analog Structure | Biological Activity | Potency (IC₅₀/EC₅₀) | Target |
|---|---|---|---|
| N-(1-(3-Cl-phenyl)-1H-pyrazol-4-yl)methanesulfonamide | CA II inhibition | 0.28 µM | Carbonic anhydrase |
| N-(1-(2-methylphenyl)-1H-pyrazol-4-yl)methanesulfonamide | MCF-7 proliferation inhibition | 0.28 nM | ERα (SERD activity) |
| N-(1-(4-CO₂H-phenyl)-1H-pyrazol-4-yl)methanesulfonamide | A549 cytotoxicity | 26 µM | Tubulin polymerization |
Recent studies highlight its derivative A20 as a potent selective estrogen receptor degrader (SERD) with:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1